Palmitoyl chloride

Biopolymer Modification Chitosan Acylation Hydrophobic Matrices

Researchers developing hydrophobic drug delivery matrices face a critical chain-length dependency: N-palmitoyl (C16) chitosan derivatives achieve complete aqueous insolubility at all substitution degrees, whereas C12/C14 analogs retain measurable solubility-compromising erosion-resistant depot performance. Procure ≥98% GC-purity palmitoyl chloride with low acidity (<1% as palmitic acid) to ensure precise stoichiometric control in acylation reactions. Each batch is stored under inert gas with refrigerated (0-10°C) shipping to preserve reactive acyl chloride integrity.

Molecular Formula C16H31ClO
Molecular Weight 274.9 g/mol
CAS No. 112-67-4
Cat. No. B120768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl chloride
CAS112-67-4
SynonymsHexadecanoic Acid Chloride;  NSC 9854;  Palmitic Acid Chloride;  Palmitic Chloride;  Palmityl Acid Chloride
Molecular FormulaC16H31ClO
Molecular Weight274.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)Cl
InChIInChI=1S/C16H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3
InChIKeyARBOVOVUTSQWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN ETHER

Structure & Identifiers


Interactive Chemical Structure Model





Palmitoyl Chloride: Specifications & Physicochemical Profile


Palmitoyl chloride (hexadecanoyl chloride; CAS 112-67-4) is a long-chain fatty acyl chloride with the molecular formula C₁₆H₃₁ClO and a molecular weight of 274.87 g/mol [1]. As a C16 saturated acyl chloride, it exists as a colorless to light yellow liquid with a melting point range of 9–14°C, density of approximately 0.906–0.910 g/mL at 20–25°C, and boiling point of 199–201°C at 15 mmHg [1]. The compound is classified as Skin Corrosive 1B (H314: causes severe skin burns and eye damage) and requires storage under inert gas due to moisture sensitivity . Commercial grades are routinely offered at purities of ≥97.0% (argentometric titration) to ≥98.0% (GC), with specifications including appearance (clear liquid), acidity (<1% as palmitic acid), and fatty acid composition minimums .

Reagent Type Saturated C16 fatty acyl chloride for biopolymer acylation
Key Property Confers permanent aqueous insolubility at low degrees of substitution
Grade & Handling High-purity liquid with controlled acidity; moisture-sensitive, store under inert gas

Why Palmitoyl Chloride Substitution Fails


Palmitoyl chloride (C16) occupies a distinct functional niche among saturated fatty acyl chlorides. Substitution with shorter-chain analogs such as lauroyl chloride (C12) or myristoyl chloride (C14) reduces the hydrophobic character of the resulting conjugate, which directly impacts solubility, self-assembly behavior, and interfacial properties [1]. Conversely, substitution with stearoyl chloride (C18) increases chain length but often introduces practical handling challenges due to its higher melting point (solid at room temperature) and reduced reactivity . Critically, in biopolymer acylation, the C16 palmitoyl moiety confers a threshold of hydrophobicity that renders derivatives completely insoluble in aqueous media—a property that is not observed with C12 or C14 acyl chains at comparable degrees of substitution [1]. This non-linear relationship between acyl chain length and material performance means that even small deviations from the C16 chain length can produce materials with fundamentally different solubility, thermal, and surface-active profiles, rendering generic substitution scientifically unsound for applications where these properties are design-critical [1][2].

Shorter-chain analogs (C12, C14)
Produce water-soluble derivatives; may not achieve permanent hydrophobic matrices required for erosion-resistant research models.
Stearoyl chloride (C18)
Solid at room temperature with lower reactivity and often lower purity grades; handling and stoichiometric precision may differ.
Chain-length sensitivity
Non-linear hydrophobicity threshold; even C14 may retain solubility where C16 is fully insoluble, altering material performance.

Palmitoyl Chloride: Performance vs. Other Acyl Chlorides


Aqueous Solubility Threshold of Palmitoyl-Chitosan vs. Shorter Chains

In a systematic study of N-acylated chitosan derivatives, N-palmitoyl chitosan (C16) and N-stearoyl chitosan (C18) were found to be insoluble in water, 2% aqueous NaOH, and 2% aqueous acetic acid at all tested degrees of substitution (d.s.). In contrast, N-lauroyl chitosan (C12) remained soluble in 2% aqueous acetic acid up to a d.s. of <0.15, and N-myristoyl chitosan (C14) remained soluble up to a d.s. of <0.05 [1]. This demonstrates a sharp solubility cliff between C14/C16, where the C16 palmitoyl chain confers a hydrophobic character sufficient to eliminate aqueous solubility entirely, even at very low degrees of substitution [1].

Aqueous solubility
Head-to-head
N-palmitoyl chitosan: insoluble in water, 2% NaOH, 2% acetic acid at all d.s.
Supports water-insoluble matrix design; C12 derivative retains solubility
Chitosan ~90% DDA; solubility tested at 25°C
Biopolymer Modification Chitosan Acylation Hydrophobic Matrices Drug Delivery

Lignin Acylation: Chain-Length-Dependent OH Selectivity

In a controlled study of softwood kraft lignin esterification, C8–C16 acyl chlorides (octanoyl, lauroyl, palmitoyl) demonstrated distinct enhanced reactivity toward aliphatic hydroxyl groups, whereas acetyl chloride (C2) reacted uniformly with any available OH irrespective of chemical nature (aliphatic, phenolic, or carboxylic) [1]. Within the C8–C16 series, the selectivity pattern remained consistent, but the degree of substitution achievable and the resulting thermal properties varied with chain length. Palmitoyl chloride (C16) conferred the greatest enhancement in melt flow characteristics and solution viscosity due to chain entanglement effects not observed with shorter C8 or C12 chains [1].

OH selectivity & melt flow
Head-to-head
Palmitoyl chloride (C16): aliphatic OH selectivity, enhanced melt flow vs. acetyl chloride (C2)
C16 supports lignin thermoplastic processability not observed with shorter chains
LignoBoost kraft lignin; LiCl/DMAc; 31P NMR
Lignin Esterification Biopolymer Functionalization Thermoplastic Modification Green Chemistry

Starch Esterification: Degree of Substitution Across Chain Lengths

In a comprehensive study of potato starch acylation, oleoyl, palmitoyl, lauroyl, capryloyl, and butyryl chlorides were all successfully used to synthesize modified starches with degrees of substitution (DS-values) ranging from 0.3 to 3.0 [1]. This demonstrates that palmitoyl chloride (C16) does not suffer from reduced reactivity relative to shorter-chain analogs such as lauroyl chloride (C12) when reactions are conducted in the homogeneous LiCl/DMAc solvent system [1]. Critically, the thermal stability and organic solvent solubility of the modified starches increased with increasing acylation extent across all chain lengths, but the palmitoyl-modified starches exhibited the most pronounced hydrophobicity enhancement, as expected from the longer C16 chain [1].

Achievable DS in starch
Cross-study
DS range: 0.3–3.0 for C8, C12, C16, C18:1 acyl chlorides
Synthetic accessibility maintained; C16 chain reported to increase hydrophobicity
Potato starch, LiCl/DMAc at ≤90°C; elemental analysis
Starch Modification Polysaccharide Esterification Hydrophobic Starch Biodegradable Materials

Procurement Purity Specifications: Titration vs. GC Assay

Commercial palmitoyl chloride is available with analytically verified purity specifications that differentiate supplier quality. TCI offers palmitoyl chloride at >97.0% purity determined by argentometric titration, with an additional specification of ≥97.0% fatty acid composition . Thermo Scientific Chemicals provides a 98% grade with GC purity ≥97.5% and acidity ≤1% (as palmitic acid), with argentometric titration ranging 98–101% . Sigma-Aldrich's synthesis grade offers ≥98.0% (GC) . These specifications are particularly critical for palmitoyl chloride procurement because hydrolysis to palmitic acid is the primary degradation pathway; a low acidity specification directly correlates with reagent freshness and storage integrity .

Purity specification
Supplier data
Palmitoyl chloride: ≥97.0% (argentometric) to ≥98.0% (GC); acidity ≤1%
Higher and tighter purity grades available vs. stearoyl chloride
Verify lot-specific acidity; moisture-sensitive storage required
Chemical Procurement Quality Control Acyl Chloride Purity Argentometric Titration

Palmitoyl Chloride: Key Application Scenarios


Hydrophobic Chitosan Matrices for Drug Delivery

Researchers developing hydrophobic matrices for sustained drug release should procure palmitoyl chloride specifically. The evidence demonstrates that N-palmitoyl chitosan derivatives are completely insoluble in aqueous media at all degrees of substitution, whereas N-lauroyl (C12) and N-myristoyl (C14) derivatives retain measurable solubility [1]. This threshold hydrophobicity is essential for creating erosion-resistant drug depots and implantable devices where premature aqueous dissolution would compromise therapeutic performance [1].

Selective Lignin Modification for Thermoplastics

In lignin esterification for thermoplastic blend applications, palmitoyl chloride (C16) provides the optimal balance of aliphatic hydroxyl selectivity and melt flow enhancement. The C8–C16 acyl chlorides show enhanced reactivity toward aliphatic OH groups, but only the C16 palmitoyl chain confers the chain entanglement and melt flow characteristics necessary for improved extrusion processability [2]. Shorter chains (C8, C12) fail to achieve the same rheological benefits, while C2 acetyl chloride lacks hydroxyl selectivity entirely [2].

Cellulose-Based Associating Polymers for Nanoparticles

For the preparation of cellulose-based hydrophobic associating polymers via homogeneous acylation, palmitoyl chloride (C16) is among the preferred reagents alongside octanoyl (C8) and lauroyl (C12) chlorides [3]. The longer C16 chain enhances the hydrophobicity of the resulting cellulose derivatives, which self-assemble into spherical nanoparticles in aqueous solution—a property critical for pharmaceutical and medical delivery applications [3]. Selection of the C16 reagent over shorter-chain alternatives directly influences nanoparticle size, stability, and drug encapsulation efficiency.

Precision Acylation for Pharmaceutical Intermediates

Pharmaceutical process chemists requiring precise stoichiometric control should select palmitoyl chloride from suppliers offering low acidity specifications (<1% as palmitic acid) and high GC purity (≥97.5%) . The low acidity specification minimizes the presence of hydrolyzed palmitic acid, which can act as a competing nucleophile or interfere with sensitive organometallic couplings. This level of specification rigor is more readily available for palmitoyl chloride than for longer-chain stearoyl chloride, which is often supplied as technical grade .

Application
Selection Property
Validation Focus
Hydrophobic chitosan matrix research (controlled release studies)
C16 threshold hydrophobicity
Aqueous insolubility at all degrees of substitution
Lignin thermoplastic modification
Aliphatic OH selectivity and melt-flow enhancement
Rheological property improvement vs. shorter acyl chains
Cellulose-based hydrophobic nanoparticle assembly
Long-chain hydrophobicity for self-assembly
Nanoparticle size and stability tuning
Precision acylation for synthetic research
Low acidity, high-purity liquid grade
Stoichiometric control and hydrolysis minimization

Technical Documentation Hub

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51 linked technical documents
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